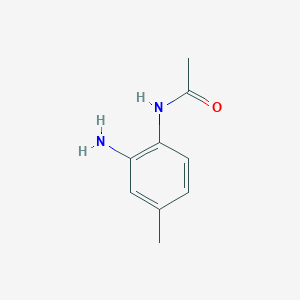

N-(2-amino-4-methylphenyl)acetamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methylphenyl)acetamide typically involves the reaction of 2-amino-4-methylphenol with acetic anhydride under basic conditions . The reaction proceeds as follows:

Step 1: 2-amino-4-methylphenol is reacted with acetic anhydride in the presence of a base such as sodium hydroxide.

Step 2: The reaction mixture is heated to promote the formation of this compound.

Step 3: The product is purified through recrystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to mix 2-amino-4-methylphenol and acetic anhydride.

Continuous Stirring: Ensuring thorough mixing and reaction completion.

Purification: Employing industrial-scale purification methods such as distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-amino-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium azide or halides

Actividad Biológica

N-(2-amino-4-methylphenyl)acetamide, also known by its CAS number 53476-34-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : 164.21 g/mol

- Functional Groups : The compound features an acetamide group and an amino group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially influencing their activity. This interaction may lead to either the inhibition or activation of specific enzymatic pathways .

- Receptor Modulation : The compound has been shown to bind to certain receptors, modulating signaling pathways that are critical for cellular function. This modulation can affect processes such as cellular metabolism and gene expression .

- Cellular Effects : In vitro studies have indicated that this compound can influence cell proliferation and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : Research has demonstrated that this compound exhibits significant antiproliferative effects in breast cancer cell lines (e.g., MCF-7), with IC₅₀ values indicating effective growth inhibition .

- Mechanism of Action in Cancer : The compound appears to destabilize microtubules, leading to mitotic arrest and subsequent apoptosis in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- In Vitro Studies : Preliminary results suggest that the compound possesses antimicrobial activity against a range of pathogens, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-amino-4-methylphenyl)acetamide has been investigated for its potential in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for synthesizing new pharmaceuticals.

- Antiviral Activity : Research indicates that compounds similar to this compound may inhibit viral replication, particularly in the context of herpes viruses. Studies have shown that derivatives can act as inhibitors of the inosine monophosphate dehydrogenase enzyme, which is crucial for viral DNA synthesis .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to form hydrogen bonds enhances its utility in creating various derivatives used in pharmaceuticals and agrochemicals.

- Synthesis Pathways : Various synthetic routes have been explored for producing this compound, including reactions involving substituted aromatic compounds .

Biological Studies

The compound's interactions with enzymes and receptors are of interest in biochemical research. Its role in metabolic pathways and enzyme kinetics has been studied to understand its biological implications better.

- Enzyme Interaction Studies : The compound's ability to form hydrogen bonds suggests potential pathways for drug interactions, influencing the activity of specific enzymes.

Data Tables

Case Study 1: Antiviral Properties

A study conducted on this compound derivatives showed promising results against herpes simplex virus types 1 and 2. The compounds were tested for their ability to inhibit viral replication in vitro, demonstrating effective antiviral activity comparable to existing treatments .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound highlighted its role as a precursor for various biologically active compounds. The synthesis involved reaction pathways that yielded high purity products, which were characterized using techniques such as NMR and mass spectrometry .

Propiedades

IUPAC Name |

N-(2-amino-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJRVPVZADJOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90317432 | |

| Record name | N-(2-amino-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53476-34-9 | |

| Record name | N-(2-Amino-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53476-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 315540 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053476349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53476-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-amino-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.